molecular formula C19H18N4O2S3 B14525962 N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]thiourea CAS No. 62540-48-1

N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]thiourea

Cat. No.: B14525962
CAS No.: 62540-48-1
M. Wt: 430.6 g/mol
InChI Key: JZYCXVSLUURHAY-UHFFFAOYSA-N
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Description

N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]thiourea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]thiourea typically involves the reaction of 4-ethoxy-1,3-benzothiazole-2-amine with thiourea. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for benzothiazole derivatives often involve multi-step synthetic routes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Chemical Reactions Analysis

N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetonitrile, dioxane, ethanol, methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]thiourea involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These metal complexes can interfere with various biological processes, such as enzyme activity and DNA replication, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]thiourea can be compared with other benzothiazole derivatives, such as:

The uniqueness of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]thiourea lies in its specific structure, which allows it to form stable metal complexes and exhibit diverse biological activities.

Properties

CAS No.

62540-48-1

Molecular Formula

C19H18N4O2S3

Molecular Weight

430.6 g/mol

IUPAC Name

1,3-bis(4-ethoxy-1,3-benzothiazol-2-yl)thiourea

InChI

InChI=1S/C19H18N4O2S3/c1-3-24-11-7-5-9-13-15(11)20-18(27-13)22-17(26)23-19-21-16-12(25-4-2)8-6-10-14(16)28-19/h5-10H,3-4H2,1-2H3,(H2,20,21,22,23,26)

InChI Key

JZYCXVSLUURHAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=S)NC3=NC4=C(C=CC=C4S3)OCC

Origin of Product

United States

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